molecular formula C36H42N2O3S2 B290057 N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide

Número de catálogo B290057
Peso molecular: 614.9 g/mol
Clave InChI: VYGLQDDPHRDTKQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation. BIBN-4096BS has been studied extensively for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders.

Mecanismo De Acción

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide acts as a competitive antagonist of the CGRP receptor, preventing the binding of CGRP to the receptor and thereby blocking its downstream signaling pathways. By blocking the effects of CGRP, N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide reduces pain and inflammation associated with migraine headaches and other pain-related disorders.
Biochemical and Physiological Effects
N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide has been shown to be effective in reducing pain and inflammation in animal models of migraine headaches and other pain-related disorders. In addition, it has been shown to have a good safety profile and to be well-tolerated in human clinical trials.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is its selectivity for the CGRP receptor, which reduces the risk of off-target effects and toxicity. However, one limitation of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is its relatively short half-life, which may limit its effectiveness in long-term treatment regimens.

Direcciones Futuras

There are several potential future directions for research on N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide. One area of interest is the development of more potent and selective CGRP receptor antagonists, which may have improved efficacy and safety profiles. Another area of interest is the development of alternative delivery methods, such as nasal sprays or transdermal patches, which may improve the bioavailability and duration of action of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide. Finally, there is also interest in exploring the potential therapeutic applications of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide in other pain-related disorders, such as neuropathic pain or inflammatory bowel disease.

Métodos De Síntesis

The synthesis of N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The first step involves the reaction of 2-aminothiophenol with 2-bromo-1,3-benzothiazole to form the intermediate compound 2-(1,3-benzothiazol-2-ylsulfanyl)aniline. This compound is then reacted with 5-bromoindan-1-one to form the intermediate compound N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]acetamide. The final step involves the coupling of this intermediate compound with 4-(2,4-diisopentylphenoxy)butanoic acid using standard peptide coupling methods.

Aplicaciones Científicas De Investigación

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in the treatment of migraine headaches and other pain-related disorders. CGRP is a neuropeptide that is involved in the regulation of pain and inflammation, and has been implicated in the pathophysiology of migraine headaches. N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-2,3-dihydro-1H-inden-5-yl]-4-(2,4-diisopentylphenoxy)butanamide is a selective antagonist of the CGRP receptor, and has been shown to be effective in preventing migraine attacks in clinical trials.

Propiedades

Fórmula molecular

C36H42N2O3S2

Peso molecular

614.9 g/mol

Nombre IUPAC

N-[2-(1,3-benzothiazol-2-ylsulfanyl)-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide

InChI

InChI=1S/C36H42N2O3S2/c1-23(2)11-13-25-14-18-31(27(20-25)15-12-24(3)4)41-19-7-10-34(39)37-28-17-16-26-21-33(35(40)29(26)22-28)43-36-38-30-8-5-6-9-32(30)42-36/h5-6,8-9,14,16-18,20,22-24,33H,7,10-13,15,19,21H2,1-4H3,(H,37,39)

Clave InChI

VYGLQDDPHRDTKQ-UHFFFAOYSA-N

SMILES

CC(C)CCC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(CC(C3=O)SC4=NC5=CC=CC=C5S4)C=C2)CCC(C)C

SMILES canónico

CC(C)CCC1=CC(=C(C=C1)OCCCC(=O)NC2=CC3=C(CC(C3=O)SC4=NC5=CC=CC=C5S4)C=C2)CCC(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.